Cas no 239132-53-7 (5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione)

5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione is a specialized organic compound featuring a cyclohexane-1,3-dione core substituted with a 5-methyl-2-thienyl group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of heterocyclic compounds and functional materials. Its conjugated system and electron-rich thienyl moiety enhance its utility in applications such as ligand design or photochemical studies. The compound’s stability and well-defined functional groups allow for precise modifications, facilitating its use in pharmaceutical research or agrochemical synthesis. Proper handling under controlled conditions ensures optimal performance in reactions requiring selective diketone or thiophene-based reactivity.
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione structure
239132-53-7 structure
Product Name:5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
CAS No:239132-53-7
MF:C11H12O2S
MW:208.276782035828
CID:4711650
Update Time:2025-06-08

5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
    • 5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione
    • JYTHSEDFCHJXEK-UHFFFAOYSA-N
    • T5549
    • 1,3-cyclohexanedione, 5-(5-methyl-2-thienyl)-
    • 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
    • Inchi: 1S/C11H12O2S/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3
    • InChI Key: JYTHSEDFCHJXEK-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C1CC(CC(C1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Topological Polar Surface Area: 62.4

5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Security Information

  • Storage Condition:(BD624350)

5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M241710-250mg
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
239132-53-7
250mg
$ 275.00 2022-06-04
TRC
M241710-500mg
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
239132-53-7
500mg
$ 450.00 2022-06-04
TRC
M241710-1000mg
5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione
239132-53-7
1g
$ 720.00 2022-06-04

5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione Related Literature

Additional information on 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione

Introduction to 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione (CAS No: 239132-53-7)

5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione is a heterocyclic compound characterized by its unique structural framework, which combines a cyclohexane ring with a thiophene moiety. This compound, identified by the CAS number 239132-53-7, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and molecular design. The presence of both carbonyl groups and a thiophene ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular structure of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione consists of a cyclohexane ring substituted at the 1-position with a carbonyl group and at the 3-position with another carbonyl group. Additionally, the 5-position of the thiophene ring is methylated, which influences its reactivity and interactions with biological targets. This specific arrangement of functional groups has been explored in recent studies for its role in modulating enzyme activity and binding affinity.

In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione has been investigated for its potential as an intermediate in the synthesis of more complex molecules with therapeutic properties. The compound’s ability to serve as a precursor for pharmacologically active agents has made it a subject of interest in medicinal chemistry research.

One of the key areas where 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione has shown promise is in the development of novel inhibitors targeting specific enzymes involved in metabolic pathways. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on enzymes such as cytochrome P450 monooxygenases, which play crucial roles in drug metabolism. The structural features of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione allow for fine-tuning of its interactions with these enzymes, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity.

The synthesis of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a cyclohexanone derivative followed by coupling with a thiophene-containing precursor. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently.

From a computational chemistry perspective, the electronic properties of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione have been studied using density functional theory (DFT) calculations. These studies provide insights into the compound’s reactivity and help predict its behavior in biological systems. The results suggest that the presence of electron-withdrawing carbonyl groups enhances the electrophilicity of certain positions on the molecule, making them susceptible to nucleophilic attack or metal coordination.

Biological evaluation of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione has revealed several interesting findings. In vitro assays have shown that certain derivatives exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models. The ability to modulate biological pathways without significant off-target effects is crucial for developing safe and effective drugs.

The pharmacokinetic properties of 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione are also under investigation to assess its suitability for clinical applications. Factors such as solubility, stability, and metabolic clearance are critical determinants of drug efficacy. By optimizing these properties through structural modifications, researchers aim to enhance the bioavailability and therapeutic window of this compound.

In conclusion, 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione (CAS No: 239132-53-7) represents a promising scaffold for pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research into novel therapeutic agents. As our understanding of molecular interactions continues to evolve, 5-(5-Methyl-2-thienyl)cyclohexane-1,3-dione is likely to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.